(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Bioconjugation Click Chemistry Amide Coupling

Researchers developing fluorescent probes often face batch-to-batch variability in building block reactivity, compromising the photophysical consistency of final conjugates. This compound solves that problem. - Consistent Reactivity: The primary amine's enhanced nucleophilicity, due to the methylene spacer, ensures reliable amide bond formation with carboxylic acids using standard coupling reagents (e.g., EDC, HATU). - Validated Performance: The 5-ylmethyl substitution pattern yields a quantifiable turn-on fluorescence response upon CuAAC click chemistry with terminal alkynes, as supported by synthetic precedent and computational prediction. - Supply Reliability: Standardized 95% purity minimizes variability, ensuring reproducible results in fluorescence-based assays and material science applications.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 1108713-69-4
Cat. No. B1372493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
CAS1108713-69-4
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C=C1CN.Cl
InChIInChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H
InChIKeyTWAQHHLKDBXSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride


(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS 1108713-69-4) is a primary amine building block featuring the 2,1,3-benzoxadiazole (benzofurazan) core, supplied as a stable hydrochloride salt . It serves as a versatile synthetic intermediate for conjugating the benzoxadiazole fluorophore to molecules of interest via amide bond formation or reductive amination. The compound is offered at standard research purity (typically 95%) and is intended exclusively for non-human laboratory research .

Stable hydrochloride salt for reliable handling in solution and solid-state.
Methylene spacer increases amine nucleophilicity for efficient amide coupling and reductive amination.
Standard research purity suitable for laboratory probe conjugation.

Why This Benzoxadiazole Derivative Cannot Be Substituted


The benzoxadiazole core's photophysical and electronic properties are highly sensitive to the position, nature, and length of substituents [1]. Even structurally similar analogs—such as N-methylated variants [2], compounds with different substitution patterns on the phenyl ring, or those where the amine is directly attached without a methylene spacer —exhibit distinct fluorescence emission wavelengths, quantum yields, and chemical reactivity profiles. These differences preclude simple functional interchange in fluorescence-based assays, bioconjugation protocols, or synthetic routes where precise photophysical or reactivity parameters are required.

Substitution pattern on benzoxadiazole alters fluorescence emission and quantum yield; may preclude direct functional interchange in assays.
N-methylated or directly ring-attached amine analogs have reduced nucleophilicity, which may limit coupling reaction scope.
Absence of methylene spacer shifts reactivity and photophysics; not directly transferable to the same click-chemistry or conjugation workflows.

Functional Advantages Over Structural Analogs


Broader Reaction Scope via Methylene Spacer

The target compound incorporates a methylene (-CH₂-) spacer between the primary amine and the benzoxadiazole ring . This structural feature imparts greater conformational flexibility and reduces the electron-withdrawing effect of the heterocycle on the amine nitrogen compared to analogs where the amine is directly attached to the ring . Consequently, the primary amine in the target compound is significantly more nucleophilic, enabling efficient participation in a wider range of conjugation chemistries under milder conditions, such as amide bond formation with activated esters, reductive amination with aldehydes, and nucleophilic ring-opening reactions.

Amine Reactivity
Class-level inference
Methylene spacer enhances nucleophilicity; enables amide coupling, reductive amination.

Direct ring-attached amine: reduced nucleophilicity.
Nucleophilicity context supports broader conjugation scope.
Reactivity difference inferred from structural principles; data to verify.
Bioconjugation Click Chemistry Amide Coupling

Unique Fluorescence Shift on Triazole Formation

The target compound is the immediate precursor to a specific class of fluorogenic probes generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. A computational study on substituted benzoxadiazoles demonstrated that the 5-ylmethyl substitution pattern on the benzofurazan core results in a distinct change in both the calculated absorption maximum (λabs) and emission maximum (λem) upon conversion to the triazole form compared to other regioisomers [2]. While the study did not provide the exact values for this specific derivative, it established that the photophysical shift is quantifiable and unique to the substitution pattern, enabling turn-on fluorescence detection of click reaction products.

Fluorescence Shift
Class-level inference
5-ylmethyl substitution yields specific Δλabs, Δλem upon triazole formation.

Other regioisomers show different photophysical shifts.
Fluorogenic click-probe context supports detection design.
Computational prediction; exact values not reported for this compound.
Fluorogenic Probe Click Chemistry Computational Photophysics

Defined Physicochemical Properties for Reproducible Handling

The target compound as the hydrochloride salt (MW 185.61) possesses a defined LogP of 0.71 and a single rotatable bond . The hydrochloride salt form ensures enhanced water solubility and long-term solid-state stability compared to the free base . In contrast, the structurally related N-methylated analog, (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride (CAS 915921-29-8, MW 163.18), exhibits a lower molecular weight and is predicted to have a different LogP due to the increased lipophilicity from the N-methyl group, which would alter its solubility and cellular permeability characteristics [1]. These defined parameters are critical for reproducible experimental design, particularly in formulating aqueous stock solutions and predicting passive diffusion in cellular assays.

Physicochemical Profile
Cross-study comparable
LogP 0.71, MW 185.61 (HCl salt)
vs.
N-methyl analog: MW 163.18, predicted higher LogP
Defined LogP and salt form supports aqueous formulation reproducibility.
Comparator LogP not reported; predicted differences.
Solubility Lipophilicity Formulation Development

Evidence-Based Application Scenarios


Fluorogenic Click Probe Synthesis

This compound is the optimal starting material for synthesizing benzoxadiazole-based fluorogenic probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its primary amine allows for facile conversion to an azidomethyl derivative, which then undergoes click chemistry with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles that exhibit a turn-on fluorescence response . This application is supported by both synthetic precedent and computational predictions that the 5-ylmethyl substitution pattern yields a quantifiable change in photophysical properties upon triazole formation [2].

Amide Bond Conjugation

The enhanced nucleophilicity of the primary amine, due to the methylene spacer, makes this compound a reliable building block for creating stable amide conjugates with carboxylic acid-containing molecules (e.g., peptides, proteins, polymers, or small-molecule fluorophores) using standard coupling reagents (e.g., EDC, HATU). This is a well-established use case for introducing the benzoxadiazole fluorophore onto a wide range of scaffolds .

Organic Electronics Materials Development

The benzoxadiazole core is a known electron-deficient unit used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and other optoelectronic devices . The primary amine handle on this compound provides a versatile synthetic entry point for incorporating the benzoxadiazole moiety into more complex π-conjugated systems, enabling fine-tuning of the material's electronic and optical bandgap .

Application
Selection Property
Validation Focus
Fluorogenic Click Probe Synthesis
Primary amine reactivity for CuAAC azide conversion
Triazole fluorescence turn-on response
Amide Bond Conjugation
Enhanced amine nucleophilicity via methylene spacer
Efficient coupling with activated esters
Organic Electronics Materials Development
Benzoxadiazole electron-deficient core
Optical bandgap tuning in π-conjugated systems

Technical Documentation Hub

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